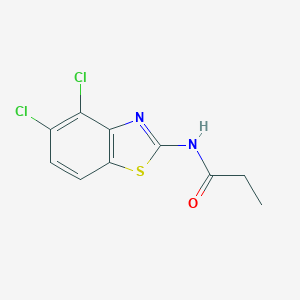
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT and has gained interest due to its unique chemical properties and potential therapeutic applications. In
Applications De Recherche Scientifique
PBIT has been studied extensively for its potential applications in scientific research. One of the most promising applications of PBIT is in the field of cancer research. PBIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PBIT has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. PBIT has been shown to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition leads to the disruption of cellular processes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
PBIT has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, PBIT has also been found to have anti-inflammatory and antioxidant effects. PBIT has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. PBIT has also been found to scavenge free radicals, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBIT in laboratory experiments is its high purity and specificity. PBIT has been synthesized to produce a highly pure product that is specific to its intended target. This specificity allows for accurate and reproducible results in laboratory experiments. However, one of the limitations of using PBIT is its high cost. The synthesis of PBIT requires specialized equipment and expertise, which can be expensive.
Orientations Futures
There are several future directions for the study of PBIT. One of the most promising directions is the development of PBIT-based therapies for the treatment of cancer. PBIT has shown great potential as an anti-cancer agent, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of PBIT in other disease models, such as inflammation and neurodegeneration. PBIT has been found to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in these disease models. Finally, further research is needed to optimize the synthesis of PBIT and reduce its cost, which may increase its accessibility for scientific research.
Conclusion:
In conclusion, N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, or PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT has been found to have anti-cancer, anti-inflammatory, and antioxidant effects, and has shown great potential as a therapeutic agent. Further research is needed to determine the efficacy of PBIT-based therapies in clinical trials and to optimize its synthesis for increased accessibility in scientific research.
Méthodes De Synthèse
The synthesis of PBIT involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing PBIT involves the reaction between 3-aminopyridine and 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thiocarbonyldiimidazole. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of PBIT with excellent purity.
Propriétés
Formule moléculaire |
C14H11N3O3S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-3-4-11-12(6-9)20-8-19-11)17-14(21)16-10-2-1-5-15-7-10/h1-7H,8H2,(H2,16,17,18,21) |
Clé InChI |
GKTKGNNJBGDKJY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)

